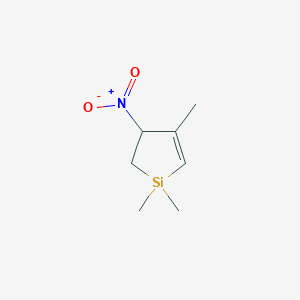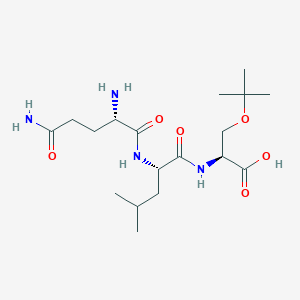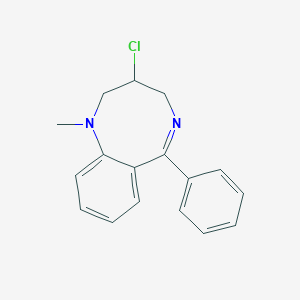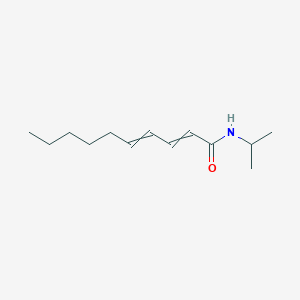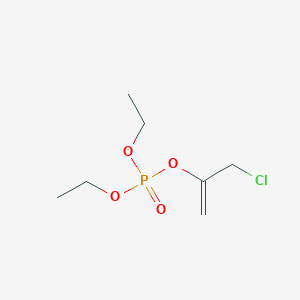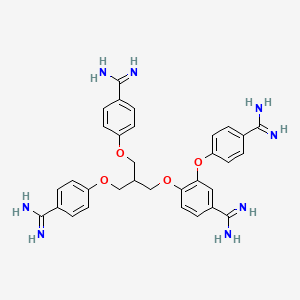
1,3-Bis(p-amidinophenoxy)-2,2-bis(p-amidinophenoxymethyl)propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(p-amidinophenoxy)-2,2-bis(p-amidinophenoxymethyl)propane is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of phenol ethers and is characterized by the presence of amidinophenoxy groups attached to a propane backbone. It has garnered interest due to its potential biological and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(p-amidinophenoxy)-2,2-bis(p-amidinophenoxymethyl)propane typically involves the reaction of 1,3-dihydroxypropane with p-amidinophenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving the use of solvents such as acetone or ethanol. The reaction mixture is heated to a specific temperature, usually around 50-70°C, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of green solvents and catalysts is also explored to make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(p-amidinophenoxy)-2,2-bis(p-amidinophenoxymethyl)propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where the amidinophenoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce alcohol derivatives.
Aplicaciones Científicas De Investigación
1,3-Bis(p-amidinophenoxy)-2,2-bis(p-amidinophenoxymethyl)propane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial properties.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(p-amidinophenoxy)-2,2-bis(p-amidinophenoxymethyl)propane involves its interaction with specific molecular targets. The amidinophenoxy groups are known to interact with biological molecules, potentially disrupting their function. This interaction can lead to antimicrobial effects, making the compound a candidate for drug development.
Comparación Con Compuestos Similares
Similar Compounds
Propamidine: A related compound with similar antimicrobial properties.
Hexamidine: Another compound with amidine groups, used as an antimicrobial agent.
Pentamidine: Known for its use in treating certain infections.
Uniqueness
1,3-Bis(p-amidinophenoxy)-2,2-bis(p-amidinophenoxymethyl)propane is unique due to its specific chemical structure, which allows for multiple functionalizations. This makes it a versatile compound for various applications in chemistry, biology, and industry.
Propiedades
Número CAS |
82332-92-1 |
|---|---|
Fórmula molecular |
C32H34N8O4 |
Peso molecular |
594.7 g/mol |
Nombre IUPAC |
3-(4-carbamimidoylphenoxy)-4-[3-(4-carbamimidoylphenoxy)-2-[(4-carbamimidoylphenoxy)methyl]propoxy]benzenecarboximidamide |
InChI |
InChI=1S/C32H34N8O4/c33-29(34)20-1-8-24(9-2-20)41-16-19(17-42-25-10-3-21(4-11-25)30(35)36)18-43-27-14-7-23(32(39)40)15-28(27)44-26-12-5-22(6-13-26)31(37)38/h1-15,19H,16-18H2,(H3,33,34)(H3,35,36)(H3,37,38)(H3,39,40) |
Clave InChI |
ARWJZABTRJHKFH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=N)N)OCC(COC2=CC=C(C=C2)C(=N)N)COC3=C(C=C(C=C3)C(=N)N)OC4=CC=C(C=C4)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




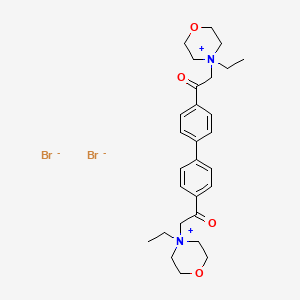
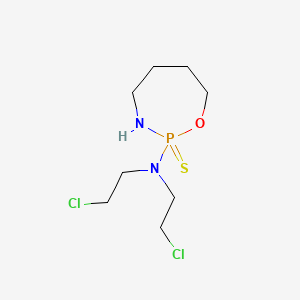
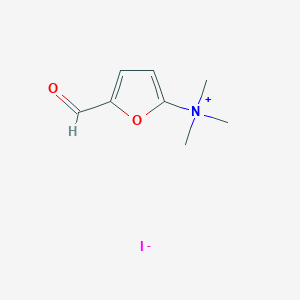

![Diethyl [3-(dimethylamino)propyl]phosphonate](/img/structure/B14430986.png)
